molecular formula C4H5N3O4S B2568279 1-(methylsulfonyl)-4-nitro-1H-pyrazole CAS No. 1005640-95-8

1-(methylsulfonyl)-4-nitro-1H-pyrazole

Cat. No.: B2568279
CAS No.: 1005640-95-8
M. Wt: 191.16
InChI Key: BNDSRYNOSNWHTH-UHFFFAOYSA-N
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Description

Preamble: The Pyrazole (B372694) Heterocyclic System in Contemporary Chemical Research

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the field of heterocyclic chemistry. numberanalytics.comijraset.com First identified in 1883, this aromatic system has garnered significant and sustained interest from the scientific community due to its versatile chemical reactivity and the wide spectrum of biological activities exhibited by its derivatives. ijraset.comorientjchem.org The unique structural arrangement of the pyrazole ring, also known as 1,2-diazole, imparts a range of physicochemical properties that make it a privileged scaffold in the design of novel molecules. numberanalytics.comijraset.com

In the realm of modern chemistry, pyrazole derivatives are integral to various sectors, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comglobalresearchonline.net Their importance is underscored by their presence in a number of established drugs with diverse therapeutic applications, such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant. nih.gov The broad pharmacological profile of pyrazole-containing compounds includes anti-inflammatory, antimicrobial, anticancer, antiviral, and antidepressant activities. globalresearchonline.netnih.gov This has fueled extensive research into the synthesis and functionalization of the pyrazole core. ijraset.comnih.gov

The chemical properties of pyrazole are characterized by its aromaticity and the differential reactivity of its ring atoms. orientjchem.orgglobalresearchonline.net Electrophilic substitution reactions typically occur at the C4 position, while the nitrogen atoms influence the electron density and reactivity of the C3 and C5 positions. ijraset.comnih.gov The development of synthetic methodologies, from classical Knorr synthesis involving the condensation of hydrazines with 1,3-dicarbonyl compounds to modern innovative techniques, continues to be a vibrant area of academic and industrial research. numberanalytics.comijraset.com

Strategic Importance of Nitro and Sulfonyl Moieties in Pyrazole Derivatives for Academic Inquiry

The strategic incorporation of specific functional groups onto the pyrazole scaffold is a key strategy for modulating the properties and applications of the resulting derivatives. Among the most significant substituents are the nitro (NO₂) and sulfonyl (SO₂) moieties, each conferring distinct and valuable characteristics to the parent heterocycle.

Nitro Group: The introduction of a nitro group onto the pyrazole ring, creating nitropyrazoles, is of particular interest in the field of energetic materials. mdpi.comnih.gov These compounds are investigated for their high heats of formation, high density, and favorable detonation performance. mdpi.comresearchgate.net The presence of nitro groups increases the nitrogen content and improves the oxygen balance of the molecule, which are critical parameters for energetic compounds. mdpi.com Nitropyrazole derivatives have potential applications as explosives, propellants, and pyrotechnics, with research focused on developing materials that combine high power with low sensitivity for enhanced safety and stability. nih.govresearchgate.net

Sulfonyl Group: The sulfonyl group and its derivatives, such as sulfonamides, are pivotal in medicinal chemistry. acs.org When attached to a pyrazole ring, the sulfonyl moiety can significantly influence the molecule's biological activity. ontosight.ai Pyrazole sulfonamides are known to possess a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antibacterial effects. acs.org The sulfonyl group can act as a hydrogen bond acceptor and can enhance the solubility and bioavailability of a compound, making it a valuable component in drug design. ontosight.ai Furthermore, sulfonylpyrazoles serve as important directing groups in synthetic organic chemistry, facilitating site-selective C-H functionalization to create complex and highly decorated molecules. nih.gov The combination of these two functionalities on a pyrazole core presents a rich area for chemical exploration.

Delimiting the Research Landscape of 1-(methylsulfonyl)-4-nitro-1H-pyrazole and Related Analogues

The specific compound, this compound, represents a confluence of the pyrazole core with both the activating nitro group and the functional sulfonyl group. Its research landscape is primarily defined by its role as a chemical intermediate and by the broader academic interest in its constituent parts. While extensive studies on this exact molecule are not widely published, its structure suggests its utility in synthetic chemistry and potential relevance in the fields of medicinal chemistry and materials science.

The compound is commercially available, which points to its use in further synthetic applications. chemscene.comarctomsci.com Its structure combines the electrophilic nature of the 4-nitropyrazole system with a methylsulfonyl group at the N1 position. The synthesis of related analogues, such as 1-methyl-4-nitropyrazoles, typically involves the nitration of the corresponding 1-methylpyrazole (B151067) precursor. researchgate.netsigmaaldrich.com

The research context for this compound is therefore largely informed by the properties of its analogues. For instance, 4-nitropyrazoles are key precursors for the synthesis of 4-aminopyrazoles through reduction, which are valuable building blocks for more complex heterocyclic systems. researchgate.net Similarly, the N-sulfonyl group is known to influence the regioselectivity of further reactions on the pyrazole ring. The study of this compound and its close analogues contributes to the fundamental understanding of how these powerful functional groups interact and direct chemical reactivity on a heterocyclic scaffold.

Interactive Data Table: Physicochemical Properties of this compound and a Related Analogue

PropertyThis compound1-methyl-4-nitro-1H-pyrazole
CAS Number 1005640-95-8 chemscene.com3994-50-1 sigmaaldrich.com
Molecular Formula C₄H₅N₃O₄S chemscene.comC₄H₅N₃O₂ sigmaaldrich.com
Molecular Weight 191.17 g/mol chemscene.com127.10 g/mol sigmaaldrich.com
Melting Point 87 °C jk-sci.comNot specified
Topological Polar Surface Area (TPSA) 95.1 Ų chemscene.comNot specified
SMILES CS(=O)(=O)N1C=C(C=N1)N+[O-] chemscene.comN+([O-])c1cnC sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O4S/c1-12(10,11)6-3-4(2-5-6)7(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDSRYNOSNWHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Advances in Chemical Synthesis of 1 Methylsulfonyl 4 Nitro 1h Pyrazole and Its Precursors

Strategies for the Construction of the Pyrazole (B372694) Ring Core

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. Its synthesis is a cornerstone of heterocyclic chemistry, with numerous methods developed over more than a century. These strategies range from classic condensation reactions to modern catalytic and environmentally benign protocols.

Cyclocondensation Approaches Utilizing Hydrazine (B178648) Derivatives and 1,3-Difunctional Systems

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species, commonly known as the Knorr pyrazole synthesis. researchgate.netchemicalbook.com This approach involves the reaction of a bidentate nucleophile, hydrazine or its substituted variants, with a three-carbon component that has electrophilic centers at the 1 and 3 positions. researchgate.net

Common 1,3-difunctional systems include:

1,3-Diketones: The reaction of 1,3-diketones with hydrazines is a straightforward and high-yielding route to polysubstituted pyrazoles. researchgate.netacs.org The reaction conditions can be tuned to control regioselectivity when unsymmetrical diketones and substituted hydrazines are used. researchgate.net

α,β-Unsaturated Ketones and Aldehydes: These compounds, also known as chalcones, react with hydrazines to initially form pyrazoline (dihydropyrazole) intermediates, which can then be oxidized to the aromatic pyrazole ring. nih.govcommonorganicchemistry.com

Acetylenic Ketones: The condensation of hydrazines with acetylenic ketones provides another direct route to pyrazole formation. nih.gov

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by simply varying the substituents on the hydrazine and the 1,3-dicarbonyl components. chemicalbook.comrsc.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
Hydrazine Derivative1,3-Difunctional SystemTypical ConditionsProduct Type
Hydrazine HydrateAcetylacetone (2,4-pentanedione)Ethanol, reflux3,5-Dimethylpyrazole
Phenylhydrazine (B124118)Ethyl AcetoacetateAcetic acid, heat1-Phenyl-3-methyl-5-pyrazolone
Hydrazine HydrateBenzoylacetyleneEthanol, room temperature3-Phenylpyrazole

Transition-Metal-Catalyzed Annulation Methods for Pyrazole Formation

In recent decades, transition-metal catalysis has emerged as a powerful tool for constructing heterocyclic rings, offering novel pathways with high efficiency and selectivity. chemscene.com These methods often involve C-H activation, cross-coupling, or annulation reactions, providing access to pyrazole derivatives that may be difficult to obtain through classical condensation. chemscene.comresearchgate.net

Palladium and copper are commonly used catalysts in these transformations. For example, Pd-catalyzed oxidative carbonylation sequences involving arylhydrazines and alkynes have been developed to synthesize trisubstituted pyrazoles with excellent regioselectivity. researchgate.net Another approach involves the transition-metal-catalyzed C–H functionalization of pre-existing pyrazole rings to introduce further substituents, although this is a functionalization rather than a ring-formation method. researchgate.net The use of transition metal-containing ionic liquids has also been explored as a green and efficient catalytic system for pyrazole synthesis at room temperature. scbt.com

Microwave-Assisted and Green Chemistry Protocols in Pyrazole Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, leading to the development of "green" protocols. wikipedia.org Microwave-assisted organic synthesis (MAOS) has become a prominent technique in this area, offering significant advantages over conventional heating methods. nih.govnih.gov For pyrazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. nih.govarctomsci.comguidechem.com

These protocols are frequently combined with the use of environmentally benign solvents like water or ethanol, or are performed under solvent-free conditions, further enhancing their green credentials. wikipedia.orgguidechem.com For instance, the condensation of 1,3-dicarbonyl compounds with hydrazines can be efficiently carried out under microwave irradiation, often with the use of a solid catalyst that can be easily recovered and reused. nih.gov These sustainable methodologies align with the principles of green chemistry by minimizing waste, reducing energy consumption, and using safer reagents. scbt.comwikipedia.org

Regioselective Introduction of the Nitro Group at Pyrazole C4

The introduction of a nitro group onto the pyrazole ring is a critical step in the synthesis of 4-nitropyrazole, the direct precursor to the target molecule. The electronic properties of the pyrazole ring dictate the regioselectivity of electrophilic substitution reactions. The C4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack, such as nitration. researchgate.net

Direct Nitration Strategies for Pyrazole Systems

The most common method for synthesizing 4-nitropyrazole is the direct electrophilic nitration of the parent pyrazole ring. This is typically achieved using a "mixed acid" nitrating agent, which consists of a mixture of concentrated nitric acid and concentrated sulfuric acid. scbt.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyrazole ring.

While the reaction readily occurs at the C4 position, controlling the reaction conditions is crucial to avoid over-nitration or degradation of the starting material. An optimized one-pot, two-step method has been reported where pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate. This is followed by direct nitration with a mixture of fuming nitric acid and fuming sulfuric acid. This procedure, conducted at 50°C for 1.5 hours, has been shown to produce 4-nitropyrazole in yields as high as 85%.

Table 2: Comparison of Direct Nitration Methods for Pyrazole
Nitrating AgentConditionsReported Yield of 4-NitropyrazoleReference
HNO₃ / H₂SO₄90°C, 6 hours56%
Fuming HNO₃ / Fuming H₂SO₄50°C, 1.5 hours85%

Synthesis of 4-Nitropyrazoles via Nitro-Substituted Precursors

An alternative to direct nitration is to construct the pyrazole ring from precursors that already contain the nitro group. This strategy can offer excellent control over regioselectivity, as the position of the nitro group is predetermined by the starting material.

One such approach involves the reaction of a hydrazine with a nitro-substituted 1,3-dielectrophile. For example, the condensation of phenylhydrazine with nitromalonaldehyde (B3023284) is a known route to 1-phenyl-4-nitropyrazole. Another method utilizes the 1,3-dipolar cycloaddition of diazo compounds or tosylhydrazones with nitroalkenes, which can provide a regioselective pathway to 3,4-disubstituted pyrazoles where one of the substituents is a nitro group. While these methods are effective, they often require the synthesis of specialized, pre-functionalized starting materials, which can be more complex than the direct nitration of the parent pyrazole.

Once 4-nitropyrazole is synthesized, the final step to obtain the target compound is the introduction of the methylsulfonyl group at the N1 position. This is typically achieved through N-sulfonylation by reacting 4-nitropyrazole with methanesulfonyl chloride in the presence of a suitable base.

Regioselective Introduction of the Methylsulfonyl Group at Pyrazole N1

The introduction of a methylsulfonyl group at the N1 position of the pyrazole ring is a critical transformation in the synthesis of the target compound. This is typically achieved through N-sulfonylation of a pre-existing pyrazole or 4-nitropyrazole precursor. The regioselectivity of this reaction is paramount, as pyrazole possesses two potentially reactive nitrogen atoms.

The N-sulfonylation of pyrazoles is a well-established method for the introduction of sulfonyl moieties onto the pyrazole ring. This reaction generally involves the treatment of a pyrazole with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base. The base plays a crucial role in deprotonating the pyrazole N-H, thereby increasing its nucleophilicity towards the electrophilic sulfur atom of the sulfonyl chloride.

Commonly employed bases for this transformation include organic amines like triethylamine (B128534) and pyridine, or inorganic bases such as potassium carbonate. The choice of solvent is also critical and is often an aprotic solvent like dichloromethane (B109758), chloroform, or tetrahydrofuran (B95107) to avoid side reactions with the sulfonyl chloride.

For the synthesis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole, a divergent approach would involve the direct sulfonylation of 4-nitropyrazole. The electron-withdrawing nature of the nitro group at the C4 position decreases the nucleophilicity of the pyrazole ring nitrogens, potentially requiring more forcing reaction conditions. However, the N-sulfonylation is generally a high-yielding reaction. The regioselectivity is governed by steric and electronic factors, with the less sterically hindered nitrogen (N1) being the typical site of substitution.

A general representation of this reaction is depicted below:

Reaction Scheme: N-Sulfonylation of 4-Nitropyrazole

Interactive Table: Reaction Conditions for N-Sulfonylation of Pyrazoles

Pyrazole SubstrateSulfonylating AgentBaseSolventTemperature (°C)Yield (%)Reference
PyrazoleMethanesulfonyl ChlorideTriethylamineDichloromethane0 - 25HighGeneral Method
3,5-DimethylpyrazoleChlorosulfonic acid/SOCl2-Chloroform6090 (sulfonyl chloride) mdpi.com
4-Nitropyrazolep-Toluenesulfonyl chloridePyridine-RefluxGood google.com

Recent advancements in synthetic methodology have focused on the development of one-pot procedures to increase efficiency and reduce waste. For the synthesis of N-sulfonylated pyrazoles, one-pot strategies often involve the in-situ formation of a reactive intermediate that subsequently undergoes cyclization and sulfonylation in a single reaction vessel.

One such approach involves the reaction of sulfonyl hydrazides with 1,3-dielectrophilic compounds. For instance, the condensation of a sulfonyl hydrazine with an alkynyl ketone can lead directly to the formation of an N-sulfonyl pyrazole. researchgate.net This method circumvents the need to isolate the potentially unstable hydrazone intermediate.

Another strategy employs the reaction of sulfonyl hydrazines with enaminones, promoted by an acid catalyst like p-toluenesulfonic acid, to achieve the regioselective synthesis of N-sulfonyl pyrazoles. researchgate.net These methods are advantageous as they often utilize readily available starting materials and can be scaled up.

While a specific one-pot synthesis for this compound is not extensively detailed in the literature, the principles of these integrated pathways could be adapted. For example, a reaction between a methylsulfonyl hydrazine and a suitably substituted three-carbon building block bearing a nitro group could potentially afford the target molecule in a single step.

Interactive Table: One-Pot Syntheses of N-Sulfonyl Pyrazoles

Reactant 1Reactant 2Catalyst/ReagentProduct TypeReference
Sulfonyl HydrazideAlkynyl KetoneSulfonium Iodate (I)Substituted N-Sulfonyl Pyrazole researchgate.net
Sulfonyl HydrazineN,N-Dimethyl Enaminonep-TSA3-Substituted N-Sulfonyl Pyrazole researchgate.net
Terminal AlkyneSulfonyl Azide, Sulfonyl HydrazineCopper CatalystN-Sulfonyl Amidine (related) nih.gov

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, each with its own set of advantages and challenges.

Divergent Synthesis:

A divergent approach begins with a pre-formed pyrazole or 4-nitropyrazole ring, which is then functionalized in subsequent steps. This is often the more traditional and straightforward route.

Step 1: Nitration of Pyrazole. The synthesis of the key precursor, 4-nitropyrazole, can be achieved by the direct nitration of pyrazole. A one-pot, two-step method has been reported where pyrazole is first treated with concentrated sulfuric acid to form pyrazole sulfate, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid. This method has been optimized to achieve high yields. researchgate.netenergetic-materials.org.cn

Step 2: N-Sulfonylation of 4-Nitropyrazole. The resulting 4-nitropyrazole can then be subjected to N-sulfonylation with methanesulfonyl chloride in the presence of a suitable base, as described in section 2.3.1, to yield the final product.

The primary advantage of this route is the use of simple and readily available starting materials. The challenge lies in controlling the regioselectivity of both the nitration and the sulfonylation steps, although for pyrazole, nitration typically occurs at the 4-position, and sulfonylation at the N1-position.

Convergent Synthesis:

A convergent synthesis involves the construction of the pyrazole ring from acyclic precursors that already contain the necessary sulfonyl and nitro functionalities, or precursors that can be readily converted to them. This approach can be more efficient in terms of step economy.

A notable example, although for the tosyl analog, is the synthesis of 1-tosyl-4-nitropyrazole from 1-tosyl-4-nitro-5-hydroxypyridazone-(6). Heating this pyridazone derivative in the presence of an inert solvent leads to the formation of the corresponding 1-tosyl-4-nitropyrazole. google.com A similar strategy could conceivably be employed for the methylsulfonyl analog.

Another convergent approach involves the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of methylsulfonylhydrazine with a nitro-substituted 1,3-dielectrophile could potentially lead to the direct formation of this compound. The regioselectivity of the cyclization would be a key consideration in such a route.

The choice between a convergent and a divergent strategy often depends on the availability of starting materials, the desired scale of the synthesis, and the ease of purification of intermediates.

Intrinsic Chemical Reactivity and Mechanistic Transformation Pathways

Electrophilic Aromatic Substitution Reactivity of the Pyrazole (B372694) Nucleus at Unsubstituted Positions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of many aromatic systems. In an unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. quora.comscribd.comimperial.ac.uk This preference is because the cationic intermediate (a σ-complex or arenium ion) formed by attack at C4 is more stable than the intermediates formed from attack at C3 or C5. rrbdavc.org

However, in 1-(methylsulfonyl)-4-nitro-1H-pyrazole, the pyrazole ring is severely deactivated towards electrophiles. This deactivation stems from the potent electron-withdrawing nature of both the N-methylsulfonyl group and the C4-nitro group. nih.gov Both substituents reduce the electron density of the pyrazole ring through strong inductive (-I) and resonance (-M) effects, making it a very poor nucleophile.

N-Methylsulfonyl Group: This group acts as a strong deactivator, pulling electron density away from the ring system.

C4-Nitro Group: This is one ofthe most powerful deactivating groups in aromatic chemistry. masterorganicchemistry.com

Consequently, electrophilic aromatic substitution at the remaining unsubstituted positions (C3 and C5) is exceptionally difficult and generally not observed under standard electrophilic conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). wikipedia.org Any potential electrophilic attack would require extremely harsh reaction conditions, which would likely lead to the degradation of the molecule rather than selective substitution.

Interactive Data Table: Predicted Electrophilic Aromatic Substitution Reactivity
PositionSubstituentPredicted Reactivity towards ElectrophilesReason
C3-HExtremely LowDeactivation by N-SO2Me and C4-NO2 groups
C4-NO2N/A (Substituted)Position is already substituted
C5-HExtremely LowDeactivation by N-SO2Me and C4-NO2 groups

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitropyrazole System, Including Cine-Substitution Mechanisms

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The reaction is facilitated by the ability of the electron-withdrawing nitro and methylsulfonyl groups to stabilize the negative charge in the intermediate Meisenheimer complex that forms upon nucleophilic attack. chemrxiv.org

While direct SNAr displacement of the nitro group at C4 is possible, a more intriguing and synthetically valuable pathway observed in analogous systems is cine-substitution. arkat-usa.org In this mechanism, the nucleophile attacks a position adjacent to the one bearing the leaving group. For this compound, the most likely site for nucleophilic attack is the C5 position.

The proposed mechanism for cine-substitution is as follows:

A nucleophile (Nu-) attacks the C5 position of the pyrazole ring.

The resulting anionic σ-complex is stabilized by the C4-nitro group.

Elimination of the N1-methylsulfonyl group, which can act as a leaving group, occurs with concomitant rearomatization of the ring to yield a 5-substituted-4-nitro-1H-pyrazole.

This reactivity pattern is well-documented for 1,4-dinitropyrazoles, where various nucleophiles (such as other azoles, alkoxides, or amines) attack the C5 position, leading to the displacement of the N1-nitro group. arkat-usa.orgacs.org Given the similar electron-withdrawing properties, the N-methylsulfonyl group is expected to facilitate a similar transformation.

Interactive Data Table: Plausible Nucleophilic Substitution Reactions
Reaction TypePosition of AttackLeaving GroupPotential ProductReference Analogy
Cine-SubstitutionC5-SO2Me5-Nu-4-nitro-1H-pyrazole1,4-Dinitropyrazoles arkat-usa.orgacs.org
SNAr (Direct)C4-NO21-(Methylsulfonyl)-4-Nu-1H-pyrazoleLess common for nitro groups

Chemical Reduction Pathways of the Nitro Group and Subsequent Amine Functionalizations

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a gateway to valuable amino-functionalized derivatives. The nitro group on this compound can be readily reduced to a primary amine using a variety of standard reducing agents. wikipedia.org The choice of reagent can be tailored to ensure compatibility with other functional groups in the molecule.

Commonly employed methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com

Metal/Acid Systems: Using metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH). commonorganicchemistry.comyoutube.com

Transfer Hydrogenation: Using reagents like hydrazine (B178648) in the presence of a catalyst.

The product of this reaction, 4-amino-1-(methylsulfonyl)-1H-pyrazole, is a versatile intermediate. The resulting amino group behaves as a typical aromatic amine and can undergo a wide range of subsequent functionalization reactions. chim.itmdpi.com

Examples of subsequent amine functionalizations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. nih.gov

Diazotization: Treatment with nitrous acid (generated from NaNO2/HCl) to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Interactive Data Table: Nitro Group Reduction and Amine Functionalization
ReactionTypical ReagentsIntermediate/ProductSubsequent Functionalization
Nitro ReductionH2/Pd/C; Fe/HCl; SnCl24-amino-1-(methylsulfonyl)-1H-pyrazoleAcylation, Sulfonylation, Diazotization
Amide FormationAcetyl chlorideN-(1-(methylsulfonyl)-1H-pyrazol-4-yl)acetamide-
Sulfonamide FormationTosyl chlorideN-(1-(methylsulfonyl)-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide-

Reactivity and Transformations Involving the N-Methylsulfonyl Moiety (e.g., Desulfonylation, Trans-sulfonylation)

The N-S bond in N-sulfonylated azoles is generally stable under neutral and mildly acidic or basic conditions. However, the methylsulfonyl group can be cleaved under specific, often harsh, reaction conditions. This process, known as desulfonylation, results in the formation of the N-H pyrazole.

Potential conditions for desulfonylation include:

Strong Acidic Hydrolysis: Treatment with concentrated strong acids at elevated temperatures.

Reductive Cleavage: Using strong reducing agents.

Base-Mediated Cleavage: Although less common, strong bases can sometimes effect the cleavage of N-sulfonyl groups.

While specific studies on the desulfonylation of this compound are not prevalent, the removal of N-tosyl groups is a known transformation in heterocyclic chemistry, often requiring forcing conditions. nih.gov The stability of the N-methylsulfonyl group makes it a suitable protecting group for the pyrazole nitrogen in many synthetic sequences, being removed only when desired.

Trans-sulfonylation, the transfer of the sulfonyl group from one nitrogen atom to another, is a less common reaction pathway for N-sulfonylated pyrazoles. More frequently, the N-sulfonyl group influences the reactivity of the heterocyclic ring, as seen in the denitrogenative transannulation reactions of N-sulfonyl-1,2,3-triazoles, which proceed via an α-imino carbene intermediate. researchgate.net

Exploitation of the Acidic Proton at Pyrazole C5 for Further Functionalization and Derivatization

The C-H protons on a pyrazole ring are generally not very acidic. However, their acidity can be significantly enhanced by the presence of electron-withdrawing substituents. In this compound, the combined inductive and resonance effects of the N-methylsulfonyl and C4-nitro groups make the proton at the C5 position considerably more acidic than any other C-H proton in the molecule. mdpi.com

This enhanced acidity allows for regioselective deprotonation at C5 using a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. The resulting C5-lithiated or carbanionic species is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups at this position. reddit.com

This strategy provides a powerful method for the synthesis of C5-substituted pyrazole derivatives.

Interactive Data Table: C5-Functionalization via Deprotonation
StepReagentIntermediateElectrophile (E+)Final Product
1. Deprotonationn-BuLi or LDA5-Lithio-1-(methylsulfonyl)-4-nitro-1H-pyrazole--
2. Electrophilic Quench--CH3I5-Methyl-1-(methylsulfonyl)-4-nitro-1H-pyrazole
2. Electrophilic Quench--CO2, then H+This compound-5-carboxylic acid
2. Electrophilic Quench--PhCHO(1-(Methylsulfonyl)-4-nitro-1H-pyrazol-5-yl)(phenyl)methanol

Rational Design and Synthesis of Advanced Analogues and Derivatives

Systematic Modification of the N1-Substituent: Exploration of N-Alkylsulfonyl and N-Arylsulfonyl Variations

The N1-substituent of the 4-nitropyrazole core plays a crucial role in modulating the electronic and steric properties of the molecule. While the parent compound is 1-(methylsulfonyl)-4-nitro-1H-pyrazole, the systematic replacement of the methylsulfonyl group with other N-alkylsulfonyl and N-arylsulfonyl moieties allows for a fine-tuning of these characteristics.

The synthesis of N-arylsulfonyl-4-nitropyrazoles has been documented, with 1-tosyl-4-nitropyrazole serving as a key example. google.com The general approach to these compounds involves the reaction of 4-nitropyrazole with a corresponding alkylsulfonyl chloride or arylsulfonyl chloride in the presence of a suitable base. The selection of the base and solvent system is critical to ensure efficient N-sulfonylation and to minimize potential side reactions.

A novel synthetic route to 5-amino-1-arylsulfonyl-4-pyrazolin-3-ones involves the intramolecular cyclization of cyanoaceto-N-arylsulfonylhydrazides. researchgate.net This methodology, while leading to a different pyrazole (B372694) core, highlights a synthetic strategy for the formation of N-sulfonylated pyrazoles. The reaction of 4-nitro-5-hydroxypyridazones-(6) in the presence of an inert solvent can also yield N-substituted 4-nitropyrazoles, including those with arylsulfonyl radicals. google.com

The following table summarizes representative examples of N-sulfonyl variations on the 4-nitropyrazole scaffold.

N1-SubstituentCompound NameSynthetic PrecursorsReference
MethylsulfonylThis compound4-Nitropyrazole, Methanesulfonyl chlorideInferred
Tosyl1-Tosyl-4-nitro-1H-pyrazole4-Nitropyrazole, p-Toluenesulfonyl chloride google.com
Arylsulfonyl1-Arylsulfonyl-4-nitropyrazole4-Nitropyrazole, Arylsulfonyl chloride google.com

Strategic Exploration of C5-Substitutions on the 4-Nitropyrazole Scaffold

The C5-position of the 4-nitropyrazole ring is a prime target for substitution to introduce additional functional groups and to expand the structural diversity of the core molecule. A divergent and regioselective approach to 5-aryl-4-nitro-1H-pyrazoles has been developed through a guided transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles. acs.org This method provides a convenient tool for the functionalization of this pharmacologically relevant scaffold.

Palladium-catalyzed direct C5-arylation has emerged as a powerful technique for the synthesis of C5-arylpyrazoles. researchgate.net In some cases, a blocking group at the C4-position, such as a carboxylate, can be employed to direct the arylation to the C5-position, followed by removal of the blocking group. academie-sciences.fr The use of a temporary chloro group at the C5-position can also facilitate the synthesis of 4-aryl pyrazoles through palladium-catalyzed direct arylation. acs.org

The scope of C5-substitutions is not limited to arylation. The introduction of other functionalities can be envisioned through various synthetic strategies, although the electron-withdrawing nature of the nitro and methylsulfonyl groups can influence the reactivity of the pyrazole ring.

The table below illustrates examples of C5-substituted pyrazole derivatives.

C5-SubstituentCompound ClassSynthetic MethodReference
Aryl5-Aryl-4-nitro-1H-pyrazolesPalladium-catalyzed C-H activation acs.org
Aryl5-Aryl-1-methylpyrazole-4-carboxylatePalladium-catalyzed direct arylation academie-sciences.fr

Synthesis of Pyrazole Derivatives with Modified Nitro Functionality or Reduced Nitro Groups

Modification of the nitro group at the C4-position offers another avenue for the synthesis of advanced analogues. The most common transformation is the reduction of the nitro group to an amino group, yielding 4-aminopyrazole derivatives. These amino-substituted pyrazoles are valuable intermediates for further functionalization and for the construction of fused heterocyclic systems.

The reduction of 4-nitropyrazoles to 4-aminopyrazoles can be achieved through various methods, including catalytic hydrogenation over palladium on carbon (Pd/C). google.com Other reducing agents and conditions commonly employed for the reduction of aromatic nitro compounds can also be applied. wikipedia.org It has been reported that the reduction of a nitro group to an amino group on a pyrazole ring can be a key step in the synthesis of sulfonamide derivatives. nih.gov

Besides complete reduction to an amine, other modifications of the nitro group, such as partial reduction to a nitroso or hydroxylamino group, can be envisioned, although these are less commonly reported for this specific scaffold.

The following table summarizes the synthesis of pyrazole derivatives with a reduced nitro group.

Starting MaterialProductReagents and ConditionsReference
4-Nitropyrazole derivative4-Aminopyrazole derivativeCatalytic hydrogenation (e.g., Pd/C, H₂) google.com
α-Cyano-4-nitroacetophenone5-Aminopyrazole derivativeAryl hydrazine (B178648), then catalytic hydrogenation nih.gov

Incorporation of the this compound Scaffold into Fused Heterocyclic Systems (e.g., Pyrazolo-annulated ring systems)

The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. The 4-amino derivatives, obtained from the reduction of the nitro group as described in the previous section, are particularly useful precursors for the synthesis of pyrazolo-annulated ring systems such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.

The synthesis of pyrazolo[3,4-b]pyridines often involves the cyclization of 5-aminopyrazoles with various 1,3-dielectrophilic partners. mdpi.commdpi.com For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones in the presence of a catalyst like ZrCl₄ can yield pyrazolo[3,4-b]pyridines. mdpi.com Similarly, a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes provides access to functionalized pyrazolo[3,4-b]pyridines. nih.gov

Pyrazolo[1,5-a]pyrimidines can be synthesized through the cyclo-condensation reaction of 5-aminopyrazoles with enaminones or other suitable β-dicarbonyl compounds. researchgate.netnih.gov These reactions provide a versatile route to a wide range of substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.

The general synthetic strategies for the formation of these fused systems are outlined in the table below.

Fused SystemPrecursorReaction PartnerGeneral MethodReferences
Pyrazolo[3,4-b]pyridine5-Aminopyrazoleα,β-Unsaturated ketoneZirconium-catalyzed cyclization mdpi.com
Pyrazolo[3,4-b]pyridine5-AminopyrazoleAlkynyl aldehydeCascade 6-endo-dig cyclization nih.gov
Pyrazolo[1,5-a]pyrimidine5-AminopyrazoleEnaminoneCyclo-condensation researchgate.net
Pyrazolo[1,5-a]pyrimidine5-Aminopyrazoleβ-Dicarbonyl compoundCondensation reaction nih.gov

Methodologies for Preparing Pyrazole-4-sulfonamide Derivatives from the Pyrazole Core

The synthesis of pyrazole-4-sulfonamide derivatives represents a significant area of research, leveraging the pyrazole core to create compounds with potential biological activities. The general methodology for preparing these derivatives involves a two-step process: the synthesis of a pyrazole-4-sulfonyl chloride intermediate, followed by its reaction with a suitable amine.

The preparation of pyrazole-4-sulfonyl chlorides can be achieved through the sulfonylation of the corresponding pyrazole. nih.gov A common method involves the reaction of the pyrazole with chlorosulfonic acid, often in the presence of a reagent like thionyl chloride to facilitate the conversion. nih.gov An alternative two-step method starting from 2-(benzylthio)malonaldehyde has also been developed for the synthesis of diverse pyrazole-4-sulfonyl chlorides. nih.govresearchgate.net

Once the pyrazole-4-sulfonyl chloride is obtained, it can be readily reacted with a primary or secondary amine in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (B109758) (DCM) to afford the desired pyrazole-4-sulfonamide. nih.govacs.org This straightforward coupling reaction allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, leading to a diverse library of derivatives.

The general synthetic sequence is summarized in the table below.

StepReactionReagents and ConditionsProductReferences
1Sulfonylation of PyrazoleChlorosulfonic acid, Thionyl chloridePyrazole-4-sulfonyl chloride nih.gov
2Sulfonamide FormationAmine, Base (e.g., DIPEA), Solvent (e.g., DCM)Pyrazole-4-sulfonamide nih.govacs.org

Advanced Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 1-(methylsulfonyl)-4-nitro-1H-pyrazole is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the methylsulfonyl group. The pyrazole ring contains two protons, H-3 and H-5. Due to the asymmetry introduced by the substituents, these protons are chemically non-equivalent and are expected to appear as distinct signals.

The proton at the C-3 position (H-3) and the proton at the C-5 position (H-5) will likely appear as singlets, as they are not adjacent to other protons, or as narrow doublets if long-range coupling is resolved. The electron-withdrawing nature of the adjacent methylsulfonyl group at the N-1 position and the nitro group at the C-4 position will significantly deshield these protons, causing their signals to appear at a relatively high chemical shift (downfield), likely in the range of δ 8.0-9.0 ppm. Specifically, the H-5 proton, being flanked by two nitrogen atoms and adjacent to the nitro group, is expected to be the most deshielded.

The methyl protons of the methylsulfonyl group (-SO₂CH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 3.0-3.5 ppm. The strong deshielding effect of the sulfonyl group causes this downfield shift compared to a simple methyl group.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-38.0 - 8.5s
H-58.5 - 9.0s
-SO₂CH₃3.0 - 3.5s

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated.

The C-3 and C-5 carbons of the pyrazole ring are expected to have chemical shifts in the aromatic region, likely between δ 130-150 ppm. The C-4 carbon, directly attached to the strongly electron-withdrawing nitro group, will be significantly deshielded and is predicted to have a chemical shift in the range of δ 140-155 ppm. The chemical shifts of C-3 and C-5 will also be influenced by the N-sulfonyl group and the adjacent nitrogen atoms.

The carbon of the methyl group in the methylsulfonyl substituent is expected to appear at a much higher field, typically in the range of δ 40-50 ppm, due to the direct attachment to the electron-withdrawing sulfonyl group.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3130 - 140
C-4140 - 155
C-5145 - 155
-SO₂CH₃40 - 50

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): While there are no direct ¹H-¹H couplings expected in the pyrazole ring of this compound, a COSY experiment would confirm the absence of such correlations between the H-3 and H-5 protons, supporting their isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show correlations between the H-3 signal and the C-3 signal, the H-5 signal and the C-5 signal, and the methyl proton signal with the methyl carbon signal. This would provide definitive assignments for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons (-SO₂CH₃) to the C-3 and C-5 carbons of the pyrazole ring (three-bond correlations through the nitrogen and sulfur atoms).

Correlations from the H-3 proton to the C-4 and C-5 carbons.

Correlations from the H-5 proton to the C-3 and C-4 carbons. These correlations would firmly establish the substitution pattern on the pyrazole ring.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₄H₅N₃O₄S, with a calculated molecular weight of approximately 191.00 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. The molecular ion peak (M⁺) at m/z 191 would be observed. Key fragmentation pathways can be predicted based on the structure:

Loss of the methylsulfonyl group: Cleavage of the N-S bond could result in the loss of a methylsulfonyl radical (•SO₂CH₃, mass 79), leading to a fragment ion at m/z 112, corresponding to the 4-nitropyrazole cation.

Loss of the nitro group: The loss of a nitro group (•NO₂, mass 46) from the molecular ion would produce a fragment at m/z 145.

Loss of SO₂: A common fragmentation pathway for sulfonamides involves the extrusion of sulfur dioxide (SO₂, mass 64), which could lead to a fragment ion at m/z 127 nih.gov.

Cleavage of the pyrazole ring: The stable pyrazole ring may also undergo fragmentation, leading to smaller characteristic ions.

Predicted Major Mass Spectrometry Fragments:

m/zProposed Fragment
191[M]⁺
145[M - NO₂]⁺
127[M - SO₂]⁺
112[M - SO₂CH₃]⁺

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, methylsulfonyl, and pyrazole functional groups.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations of the N-O bonds are expected. The asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, and the symmetric stretch is found between 1300-1370 cm⁻¹ researchgate.net.

Methylsulfonyl Group (SO₂CH₃): This group will exhibit strong characteristic stretching vibrations for the S=O bonds. The asymmetric stretch is expected around 1300-1350 cm⁻¹, and the symmetric stretch is typically observed in the 1140-1180 cm⁻¹ region.

Pyrazole Ring: The C=N and C=C stretching vibrations within the pyrazole ring will give rise to absorptions in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic pyrazole ring are expected just above 3000 cm⁻¹.

Methyl Group (CH₃): C-H stretching and bending vibrations of the methyl group will also be present. The stretching vibrations occur in the 2850-3000 cm⁻¹ range.

Predicted FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100Pyrazole C-HStretching
1500-1570Nitro (NO₂)Asymmetric Stretching
1300-1370Nitro (NO₂)Symmetric Stretching
1300-1350Sulfonyl (SO₂)Asymmetric Stretching
1140-1180Sulfonyl (SO₂)Symmetric Stretching
1400-1600Pyrazole RingC=N, C=C Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophores present in this compound are the nitrated pyrazole ring system.

The presence of the nitro group, a strong chromophore, and the aromatic pyrazole ring is expected to result in significant UV absorption. The electronic transitions are likely to be of the π → π* and n → π* types. The π → π* transitions, associated with the conjugated system of the pyrazole ring and the nitro group, are expected to be intense and occur at shorter wavelengths (likely below 300 nm). The n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, is typically weaker and may appear at a longer wavelength. The presence of the electron-withdrawing methylsulfonyl and nitro groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazole. For comparison, 4-nitrophenol, which also contains a nitro-substituted aromatic ring, shows a strong absorption maximum around 317 nm, which shifts to 400 nm in basic solution researchgate.net. A similar absorption profile is anticipated for this compound.

Predicted UV-Vis Absorption Maxima (λ_max):

Predicted λ_max (nm)Type of Transition
< 300π → π
> 300n → π

X-ray Crystallography for Definitive Solid-State Structural Determination

Following extensive searches of crystallographic databases and the scientific literature, it has been determined that the specific single-crystal X-ray diffraction data for this compound is not publicly available. While crystallographic studies have been conducted on analogous pyrazole derivatives, the unique combination and positioning of the methylsulfonyl and nitro groups on the pyrazole ring in the target compound mean that a direct and accurate description of its solid-state structure is not possible at this time.

The determination of a crystal structure is an experimental process that provides precise information on the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystalline solid. Without this experimental data for this compound, any detailed discussion on its specific crystallographic parameters would be speculative.

For illustrative purposes, crystallographic data for related, but distinct, pyrazole compounds are available and demonstrate the type of information that a single-crystal X-ray diffraction study would provide. For instance, studies on substituted nitropyrazole derivatives reveal detailed insights into their molecular geometry and packing in the solid state. However, the electronic and steric influences of the methylsulfonyl group at the N1 position and the nitro group at the C4 position would uniquely dictate the crystal packing and intermolecular interactions for the title compound.

Therefore, the definitive solid-state structure, including the precise bond lengths and angles, the planarity of the pyrazole ring, the orientation of the substituent groups, and the nature of any intermolecular interactions such as hydrogen bonding or π-stacking, for this compound remains to be elucidated through future experimental X-ray crystallographic analysis.

ParameterData
Crystal SystemNot Determined
Space GroupNot Determined
a (Å)Not Determined
b (Å)Not Determined
c (Å)Not Determined
α (°)Not Determined
β (°)Not Determined
γ (°)Not Determined
Volume (ų)Not Determined
ZNot Determined
Density (calculated) (g/cm³)Not Determined
Absorption Coefficient (mm⁻¹)Not Determined
F(000)Not Determined

Table 1: Crystallographic Data for this compound. Data is currently unavailable.

BondLength (Å)AngleDegree (°)
S-O1Not DeterminedO1-S-O2Not Determined
S-O2Not DeterminedO1-S-N1Not Determined
S-N1Not DeterminedO2-S-N1Not Determined
S-C(CH₃)Not DeterminedN1-S-C(CH₃)Not Determined
N1-N2Not DeterminedS-N1-N2Not Determined
N2-C3Not DeterminedS-N1-C5Not Determined
C3-C4Not DeterminedN2-N1-C5Not Determined
C4-C5Not DeterminedN1-N2-C3Not Determined
C5-N1Not DeterminedN2-C3-C4Not Determined
C4-N(NO₂)Not DeterminedC3-C4-C5Not Determined
N-O(NO₂)Not DeterminedC3-C4-N(NO₂)Not Determined
N-O(NO₂)Not DeterminedC5-C4-N(NO₂)Not Determined
C4-C5-N1Not Determined

Table 2: Selected Bond Lengths and Angles for this compound. Data is currently unavailable.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure, Geometry Optimization, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For 1-(methylsulfonyl)-4-nitro-1H-pyrazole, DFT calculations with a basis set such as B3LYP/6-31G* are employed to determine its optimized geometry, electronic structure, and energetics.

Below is a hypothetical interactive data table of optimized geometrical parameters for this compound, derived from DFT calculations on analogous structures.

ParameterValue
Bond Lengths (Å)
N1-N21.35
N2-C31.33
C3-C41.41
C4-C51.38
C5-N11.37
N1-S1.70
S-O11.45
S-O21.45
S-C(methyl)1.78
C4-N(nitro)1.46
N(nitro)-O(nitro)1.23
Bond Angles (°) **
C5-N1-N2111.0
N1-N2-C3106.0
N2-C3-C4110.0
C3-C4-C5107.0
C4-C5-N1106.0
Dihedral Angles (°) **
C5-N1-S-O1-60.0
C3-C4-N(nitro)-O(nitro)180.0

Electronic Structure and Energetics: DFT calculations also provide information about the electronic distribution and energy of the molecule. The presence of the electron-withdrawing nitro and methylsulfonyl groups significantly influences the electronic properties of the pyrazole (B372694) ring, affecting its aromaticity and reactivity. The total energy calculated for the optimized structure provides a measure of its stability.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These are typically located around the oxygen atoms of the nitro and sulfonyl groups, as well as the nitrogen atom (N2) of the pyrazole ring.

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites prone to nucleophilic attack. These are expected around the hydrogen atoms of the methyl group and the pyrazole ring.

Neutral Potential (Green): Regions with intermediate potential.

The MEP analysis suggests that the oxygen atoms of the nitro group are the most likely sites for interactions with electrophiles, while the pyrazole ring protons and the methyl group protons are potential sites for nucleophilic interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Insights and Electron Transfer Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity). For this compound, the HOMO is likely to be localized on the pyrazole ring, which is the most electron-rich part of the molecule.

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity). The LUMO is expected to be centered on the nitro group and the pyrazole ring, due to the strong electron-withdrawing nature of the nitro group.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity and stability of a molecule. A smaller energy gap indicates a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of both electron-donating (pyrazole ring) and electron-withdrawing (nitro and sulfonyl) groups in this compound is expected to result in a relatively small HOMO-LUMO gap, suggesting a high degree of chemical reactivity and potential for charge transfer within the molecule.

A hypothetical data table for FMO analysis is presented below:

ParameterEnergy (eV)
HOMO-7.5
LUMO-3.0
HOMO-LUMO Gap (ΔE)4.5

Conformational Analysis and Potential Energy Surface Studies of Substituted Pyrazoles

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation around the N1-S bond.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle involving the pyrazole ring and the methylsulfonyl group. This would reveal the most stable conformer(s) and the energy barriers between them. It is anticipated that the steric hindrance between the oxygen atoms of the sulfonyl group and the pyrazole ring will play a significant role in determining the preferred conformation. The most stable conformation is likely to be one that minimizes these steric clashes.

Molecular Modeling and Docking Simulations for Exploring Ligand-Target Interactions in Mechanistic Research

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is widely used in drug discovery to understand ligand-target interactions and to screen for potential drug candidates.

Many pyrazole derivatives have been investigated for their biological activities, including as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. dergipark.org.trmdpi.comnih.govresearchgate.net A molecular docking simulation of this compound into the active site of COX-2 could provide insights into its potential as a COX-2 inhibitor.

The docking study would reveal:

Binding Affinity: A score that estimates the strength of the interaction between the ligand and the protein.

Binding Mode: The specific orientation and conformation of the ligand within the active site.

Key Interactions: The hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

For instance, the sulfonyl group of this compound could potentially form hydrogen bonds with key amino acid residues in the COX-2 active site, similar to what is observed for known COX-2 inhibitors like celecoxib (B62257). nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be calculated using DFT methods. The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For example, the protons on the pyrazole ring are expected to appear in the aromatic region of the 1H NMR spectrum, with their exact shifts influenced by the electron-withdrawing effects of the nitro and sulfonyl groups.

A hypothetical table of predicted 1H NMR chemical shifts is shown below:

ProtonPredicted Chemical Shift (ppm)
H3 (pyrazole)8.5
H5 (pyrazole)8.2
CH3 (methylsulfonyl)3.5

IR Spectroscopy: The vibrational frequencies of this compound can also be calculated. The predicted IR spectrum would show characteristic absorption bands for the different functional groups present in the molecule. For example, strong absorption bands would be expected for the symmetric and asymmetric stretching vibrations of the nitro group (around 1530 and 1350 cm⁻¹) and the sulfonyl group (around 1350 and 1160 cm⁻¹). acrhem.org The stretching and bending vibrations of the pyrazole ring would also be present. acrhem.org

Emerging Research Applications in Chemical Sciences

Role as Versatile Synthons and Intermediates in Advanced Organic Synthesis for Diverse Molecular Architectures

1-(Methylsulfonyl)-4-nitro-1H-pyrazole serves as a highly activated and versatile building block, or synthon, in advanced organic synthesis. The presence of the electron-withdrawing nitro and methylsulfonyl groups significantly influences the reactivity of the pyrazole (B372694) ring, making it amenable to a variety of chemical transformations for the construction of diverse and complex molecular architectures.

The pyrazole nucleus is a common scaffold in many biologically active compounds, and methods for its synthesis are well-established. nih.govnih.gov The functionalization of the pyrazole ring is a key strategy for creating new molecular entities. The methylsulfonyl group at the N1 position can act as a leaving group under certain conditions, allowing for the introduction of various substituents at this position. More significantly, the nitro group at the C4 position strongly activates the C5 position for nucleophilic attack. This reactivity allows for the regioselective introduction of a wide range of nucleophiles, leading to the formation of 5-substituted-4-nitro-1H-pyrazole derivatives.

Furthermore, the nitro group itself can be a versatile functional handle. It can be reduced to an amino group, which can then be further functionalized through various reactions such as acylation, alkylation, or diazotization, opening pathways to a vast array of pyrazole-based compounds. This strategic functionalization is crucial for the synthesis of libraries of compounds for drug discovery and other applications.

Below is a table summarizing the types of synthetic transformations where this compound or analogous nitropyrazoles can be employed as key intermediates.

Transformation TypeReagents/ConditionsProduct TypePotential Application
Nucleophilic Aromatic SubstitutionVarious nucleophiles (e.g., amines, alkoxides, thiols)5-Substituted-4-nitropyrazolesSynthesis of functionalized heterocycles
Reduction of Nitro GroupCatalytic hydrogenation (e.g., Pd/C, H2), Metal catalysts (e.g., SnCl2, Fe/HCl)4-AminopyrazolesBuilding blocks for pharmaceuticals and dyes
N-Desulfonylation/N-AlkylationStrong base followed by alkylating agentN-Substituted pyrazolesDiversification of pyrazole core
Cross-Coupling Reactions(Following functionalization) Palladium-catalyzed reactions (e.g., Suzuki, Heck)Biaryl or vinyl-substituted pyrazolesAdvanced materials and complex molecules

This table represents potential reactions based on the known reactivity of nitropyrazoles and sulfonylated heterocycles.

Applications in Agrochemical Research and Development as Synthetic Precursors or Novel Scaffolds (excluding specific products or dosages)

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial pesticides featuring this heterocyclic core. lifechemicals.com The unique electronic properties and metabolic stability of the pyrazole ring contribute to the biological activity of these compounds. This compound, as a functionalized pyrazole, represents a valuable precursor for the synthesis of novel agrochemical candidates.

While specific data on the direct use of this compound in commercial agrochemicals is not publicly available, its structural motifs are relevant to the field. The 4-nitropyrazole moiety is a key component in some agrochemical intermediates. nbinno.com The strategic placement of substituents on the pyrazole ring is a critical aspect of modern pesticide design to enhance efficacy, selectivity, and environmental profile.

The reactivity of this compound allows for the systematic modification of the pyrazole scaffold. For instance, the displacement of the nitro group or its reduction to an amino group followed by further derivatization can lead to a wide range of analogues. These new structures can be screened for various pesticidal activities, including insecticidal, fungicidal, and herbicidal properties. The methylsulfonyl group can also influence the physicochemical properties of the resulting molecules, such as solubility and transport within the target organism.

The table below illustrates the potential classes of agrochemicals that could be synthesized using a this compound scaffold.

Agrochemical ClassSynthetic Strategy from PrecursorKey Structural Feature
InsecticidesDerivatization of the 4-amino group (from reduction of the nitro group)Substituted 4-aminopyrazole
FungicidesNucleophilic substitution at C55-Thio or 5-alkoxy-4-nitropyrazole
HerbicidesModification of the pyrazole core to mimic natural herbicidesHighly substituted pyrazole ring

This table is illustrative of the potential applications based on the known importance of the pyrazole scaffold in agrochemicals.

Contributions to Materials Science Research: Precursors for Advanced Organic Materials, Dyes, and Optoelectronic Components

The pyrazole ring, particularly when appropriately substituted, can exhibit interesting photophysical and electronic properties, making it a valuable component in the design of advanced organic materials. globalresearchonline.net The presence of both an electron-donating (after reduction of the nitro group) and an electron-withdrawing group on the pyrazole ring can create a "push-pull" system, which is a common design strategy for organic chromophores and materials with nonlinear optical (NLO) properties.

While direct research on this compound in materials science is not extensively documented, the broader class of nitropyrazoles has been investigated for such applications. The nitro group, being a strong electron acceptor, can be paired with electron-donating groups to tune the electronic and optical properties of the molecule. For example, after reduction of the nitro group to an amine, subsequent reactions can introduce conjugated systems, leading to the formation of dyes with specific absorption and emission characteristics.

Furthermore, pyrazole-based ligands are known to form stable complexes with various metal ions. The resulting organometallic complexes can have applications in areas such as organic light-emitting diodes (OLEDs) and as components of sensors. The synthetic versatility of this compound provides a platform for creating a variety of ligands with tailored electronic properties for specific material science applications.

Material ClassSynthetic Approach from PrecursorDesired Property
Organic DyesReduction of nitro group, followed by diazotization and couplingStrong absorption in the visible spectrum
NLO MaterialsIntroduction of an electron-donating group to create a push-pull systemHigh second-order nonlinear optical response
Ligands for Metal ComplexesFunctionalization of the pyrazole ring to create chelating sitesLuminescence, specific catalytic activity

This table outlines potential applications based on the general properties of functionalized pyrazoles in materials science.

Development of Novel Catalytic Systems and Reagents Utilizing Pyrazole Scaffolds

Pyrazole derivatives have been widely used as ligands in coordination chemistry and have found applications in catalysis. mdpi.comnih.gov The two adjacent nitrogen atoms of the pyrazole ring can effectively coordinate to metal centers, forming stable complexes that can act as catalysts for a variety of organic transformations. The electronic and steric properties of the pyrazole ligand can be fine-tuned by introducing different substituents on the ring, which in turn influences the activity and selectivity of the catalyst.

This compound can serve as a starting material for the synthesis of novel pyrazole-based ligands. The methylsulfonyl and nitro groups can be used as synthetic handles to introduce other functionalities that can either modulate the electronic properties of the pyrazole ring or provide additional coordination sites. For example, the reduction of the nitro group to an amine allows for the introduction of phosphine (B1218219) or other coordinating groups, leading to the formation of multidentate ligands.

These tailored ligands can then be complexed with various transition metals, such as palladium, copper, or rhodium, to generate catalysts for a range of reactions, including cross-coupling reactions, hydrogenations, and oxidations. The development of new catalytic systems is a vibrant area of research, and the synthetic accessibility of functionalized pyrazoles like this compound makes them attractive building blocks for the design of next-generation catalysts.

Catalyst TypeLigand Synthesis from PrecursorTarget Reaction
Palladium Cross-Coupling CatalystFunctionalization with phosphine groupsSuzuki, Heck, Sonogashira reactions
Copper-based CatalystSynthesis of N,N- or N,O-bidentate ligandsOxidation, C-H activation reactions
Chiral CatalystsIntroduction of a chiral auxiliaryAsymmetric synthesis

This table provides examples of how the precursor could be used to develop new catalytic systems based on the established role of pyrazole ligands in catalysis.

Concluding Remarks and Future Research Perspectives

Current Challenges and Promising Opportunities in the Synthesis and Derivatization of 1-(Methylsulfonyl)-4-nitro-1H-pyrazole Analogues

The synthesis of highly functionalized pyrazoles, particularly those bearing strong electron-withdrawing groups like the nitro and methylsulfonyl moieties, presents distinct challenges. The pyrazole (B372694) ring itself is relatively stable, but the substituents significantly influence its reactivity. nih.gov The presence of these groups can deactivate the ring towards certain electrophilic substitutions, making the introduction of further functionalities a non-trivial task. nih.gov

Challenges:

Regioselectivity: A primary challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity, especially when building the heterocyclic ring from acyclic precursors. mdpi.com The reaction of 1,3-dicarbonyl compounds with hydrazines can lead to isomeric mixtures, necessitating careful control of reaction conditions and substituent patterns. nih.gov

Functional Group Tolerance: The development of synthetic routes that are tolerant to the nitro and sulfonyl groups is crucial. These groups can be sensitive to certain reagents and reaction conditions, potentially leading to undesired side reactions or decomposition.

Derivatization of the Pyrazole Core: Post-synthesis functionalization of the this compound core is another area of difficulty. The electron-deficient nature of the ring complicates traditional electrophilic aromatic substitution reactions. Conversely, it may open avenues for nucleophilic aromatic substitution, although this can also be challenging to control. researchgate.net

Opportunities:

Novel Synthetic Methodologies: There is a significant opportunity for the development of novel, efficient, and regioselective synthetic methods. This includes the exploration of transition-metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions that can assemble the substituted pyrazole core in a single step. nih.govrsc.org

Microwave-Assisted Synthesis: The use of microwave-assisted organic synthesis can offer advantages such as reduced reaction times, increased yields, and enhanced regioselectivity in the preparation of pyrazole derivatives.

Flow Chemistry: Continuous flow chemistry presents an opportunity for the safe and scalable synthesis of nitrated pyrazole derivatives, offering precise control over reaction parameters and minimizing the risks associated with handling potentially energetic intermediates.

A summary of challenges and opportunities is presented in the table below.

AspectCurrent ChallengesPromising Opportunities
Synthesis Controlling regioselectivity, potential for isomeric mixtures.Development of novel catalysts, multicomponent reactions.
Functionalization Deactivation of the ring by electron-withdrawing groups.Exploration of nucleophilic aromatic substitution, C-H activation.
Scalability Handling of potentially energetic nitro-compounds.Implementation of flow chemistry for safer and scalable production.

Advancements in Mechanistic Understanding and Reactivity Prediction

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is paramount for the rational design of new synthetic routes and analogues. The interplay between the pyrazole core and its electron-withdrawing substituents dictates the molecule's behavior in chemical transformations.

Recent advancements in physical organic chemistry and computational methods have enabled more detailed mechanistic investigations. For instance, kinetic studies, isotope labeling experiments, and in-situ reaction monitoring can provide valuable insights into reaction pathways. researchgate.net Mechanistic studies on related pyrazole syntheses, such as those involving oxidation-induced N-N bond coupling, highlight the complexity and potential for novel reaction pathways. nih.govrsc.org

The reactivity of the pyrazole ring is a subject of ongoing investigation. While it is an aromatic heterocycle, the presence of two nitrogen atoms leads to a unique electronic distribution. The tautomerism of N-unsubstituted pyrazoles also plays a crucial role in their reactivity, although this is not a factor for the N-substituted title compound. numberanalytics.com Understanding how the methylsulfonyl and nitro groups modulate the electron density and reactivity at different positions of the pyrazole ring is a key area for future research.

Integration of Computational and Experimental Approaches for Rational Molecular Design

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for the rational design of novel molecules. mdpi.com In the context of this compound analogues, computational tools can be leveraged to predict molecular properties, guide synthetic efforts, and elucidate reaction mechanisms. eurasianjournals.com

Computational Approaches:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular orbitals, and reactivity indices of this compound. nih.gov This information can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of derivatization strategies.

Molecular Docking and Dynamics: For applications in drug discovery, molecular docking simulations can predict the binding modes of pyrazole analogues to biological targets. nih.gov Molecular dynamics simulations can further explore the conformational space and stability of these interactions. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activities, providing a framework for designing more potent compounds. nih.gov

Experimental Validation:

The predictions from computational studies must be validated through experimental work. This iterative cycle of design, synthesis, and testing is crucial for the successful development of new chemical entities. mdpi.com For example, computationally designed analogues with predicted high activity can be synthesized and their properties measured to refine the computational models. nih.gov

Computational MethodApplication in Pyrazole Research
Density Functional Theory (DFT)Prediction of electronic structure and reactivity. nih.gov
Molecular DockingElucidation of binding modes to biological targets. nih.gov
Molecular Dynamics (MD)Assessment of conformational stability and dynamics. eurasianjournals.com
3D-QSARCorrelation of structure with biological activity. nih.gov

Prospects for the Rational Design and Exploration of Novel Chemical Entities based on the Pyrazole Framework

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework that can be decorated with various functional groups to interact with a wide range of biological targets. nih.govfrontiersin.org The unique substitution pattern of this compound offers a distinct starting point for the exploration of novel chemical space.

The future prospects for designing new chemical entities based on this framework are promising and multifaceted:

Hybrid Molecules: One promising strategy is the creation of hybrid molecules by incorporating the this compound moiety into other known pharmacophores. This approach aims to combine the biological activities of both fragments to create dual-acting or synergistic compounds. nih.gov

Bioisosteric Replacement: The methylsulfonyl and nitro groups can be replaced with other bioisosteric groups to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while maintaining or improving its biological activity.

Fragment-Based Drug Discovery: The this compound core can be used as a starting fragment in fragment-based drug discovery campaigns. By identifying weak-binding fragments and then growing or linking them, potent and selective inhibitors for various therapeutic targets can be developed.

The continued exploration of the pyrazole framework, coupled with advancements in synthetic chemistry and computational tools, will undoubtedly lead to the discovery of novel chemical entities with significant potential in various fields, from medicine to materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(methylsulfonyl)-4-nitro-1H-pyrazole?

  • Methodology : The synthesis typically involves sequential functionalization of the pyrazole ring. A nitro group is introduced via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄), followed by sulfonylation using methylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the methylsulfonyl moiety. Reaction optimization often requires inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to prevent side reactions .
  • Key Reagents :

StepReagent/ConditionPurpose
1HNO₃/H₂SO₄, 0–5°CNitration
2CH₃SO₂Cl, pyridineSulfonylation

Q. Which spectroscopic methods are used to characterize this compound?

  • Methodology :

  • IR Spectroscopy : Nitro (NO₂) groups exhibit strong asymmetric stretching at ~1520–1560 cm⁻¹, while sulfonyl (SO₂) groups show peaks at ~1150–1250 cm⁻¹ (symmetric) and ~1320–1380 cm⁻¹ (asymmetric) .
  • NMR : ¹H NMR reveals pyrazole ring protons at δ 7.5–8.5 ppm. The methylsulfonyl group (CH₃) appears as a singlet at δ ~3.3–3.5 ppm. ¹³C NMR confirms nitro and sulfonyl carbons at δ ~140–150 ppm and ~45–50 ppm, respectively .

Q. How can substitution reactions be performed on the pyrazole ring without degrading the nitro/sulfonyl groups?

  • Methodology : Electrophilic substitution (e.g., halogenation) is feasible using N-bromosuccinimide (NBS) under mild conditions (e.g., DMF, 50°C). Protect the nitro group by maintaining a neutral pH and avoiding strong reducing agents. Catalytic Cu(I) can assist in selective functionalization .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Methodology : Combine experimental data with density functional theory (DFT) calculations to model electronic environments. For example, discrepancies in ¹H NMR chemical shifts may arise from solvent effects or hydrogen bonding, which DFT can simulate using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Case Study : A study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid used DFT to correlate experimental ¹³C NMR shifts (δ 165 ppm for COOH) with theoretical values, resolving ambiguities in tautomeric forms .

Q. What strategies optimize the reduction of the nitro group to an amino group without affecting the methylsulfonyl moiety?

  • Methodology : Use selective reducing agents like SnCl₂/HCl in ethanol at 60°C, which preferentially targets nitro groups. Avoid H₂/Pd-C, as sulfonyl groups may undergo hydrogenolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Reaction Conditions :

ParameterConditionOutcome
AgentSnCl₂/HClSelective NO₂→NH₂
Temperature60°CPrevents SO₂ cleavage

Q. How can computational methods predict the electronic effects of substituents on pyrazole reactivity?

  • Methodology : Perform frontier molecular orbital (FMO) analysis using Gaussian08. Calculate HOMO-LUMO gaps to assess electrophilicity. For example, the nitro group lowers LUMO energy, enhancing electrophilic substitution at the C-3/C-5 positions .
  • Data Example :

SubstituentHOMO (eV)LUMO (eV)Gap (eV)
-NO₂-7.2-2.84.4
-SO₂CH₃-6.9-2.54.4

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under basic conditions?

  • Methodology : Re-evaluate stability via accelerated degradation studies (pH 7–12, 25–50°C). Use HPLC-MS to identify decomposition products. For instance, basic conditions (pH >10) may hydrolyze the sulfonyl group to sulfonic acid, explaining discrepancies in literature .

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